molecular formula C15H19NO3 B1424915 ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate CAS No. 76344-77-9

ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate

Cat. No. B1424915
CAS RN: 76344-77-9
M. Wt: 261.32 g/mol
InChI Key: RRCBCGPTBNSMKE-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate, also known as ethyl dimethylacetal, is an organic compound with a molecular formula of C11H17NO2. It is a colorless liquid with a boiling point of 134 °C and a melting point of -35 °C. Ethyl dimethylacetal is used in the synthesis of various organic compounds, such as esters, amides, and aldehydes, and has a wide range of applications in the pharmaceutical industry.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits a rare N⋯π interaction, forming a zigzag double-ribbon through hydrogen bonds, which is significant in understanding molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011). Similarly, an unusual C⋯π interaction of non-hydrogen bond type was found in a related compound, contributing to the understanding of electrostatic interactions in crystal structures (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives were used in the synthesis of various heterocyclic systems like pyridopyrimidinones, which have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Inhibitor for c-Jun N-terminal Kinases

Compounds related to ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate have been synthesized and characterized as potent inhibitors for c-Jun N-terminal kinases, a target in cancer therapy (Abad et al., 2020).

Antimicrobial Activity

Novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives, synthesized from ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, have shown excellent antibacterial activity against various bacterial strains, indicating potential for developing new antimicrobial agents (Chandrakantha et al., 2011).

Electrophilic Additions

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates potential in electrophilic additions, offering insights into organic synthesis and chemical reactions (Johnson et al., 2006).

properties

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-19-15(18)13(10-16(3)4)14(17)12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBCGPTBNSMKE-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.